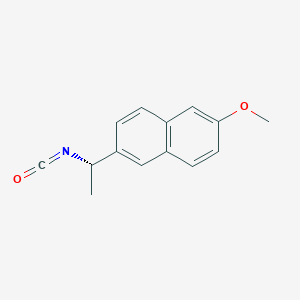
Naproxen isocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naproxen isocyanate, also known as this compound, is a useful research compound. Its molecular formula is C14H13NO2 and its molecular weight is 227.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Naphthalenes - Naphthaleneacetic Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Drug Delivery Systems
Naproxen isocyanate has been investigated for its utility in drug delivery systems (DDS). The modification of silica-based carriers with isocyanate groups enhances their ability to encapsulate and release drugs effectively.
Key Findings:
- Surface Modification: Research indicates that materials such as SBA-15 can be modified with isocyanate groups (SBA-15-NCO) to improve drug adsorption properties. Studies have shown that these modified carriers exhibit significantly higher drug affinity due to enhanced intermolecular interactions such as hydrogen bonding and π-π interactions .
- Drug Release Kinetics: The release of naproxen from these systems has been studied under various pH conditions to simulate physiological environments. Results indicated that the release rates are influenced by the surface polarity and pH, with naproxen sodium salt demonstrating higher solubility and thus a more favorable release profile compared to its acid form .
Antibacterial Activity
Naproxen derivatives, including this compound, have shown promising antibacterial properties.
Research Insights:
- Efficacy Against Bacteria: Various studies have demonstrated that compounds derived from naproxen exhibit antibacterial activity against strains such as E. faecalis, P. aeruginosa, and K. pneumoniae. For instance, one study reported that certain naproxen derivatives had minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ceftriaxone .
- Mechanism of Action: The antibacterial activity is attributed to the structural modifications that enhance interaction with bacterial cell walls, thereby disrupting their integrity.
Synthesis and Chemical Applications
This compound serves as a versatile intermediate in organic synthesis.
Applications in Synthetic Chemistry:
- Fluorescent Derivatization: this compound has been utilized as a chiral derivatizing agent for the synthesis of fluorescent compounds. This application is particularly relevant in analytical chemistry where chiral separations are necessary .
- Polyurethane Production: The compound can be incorporated into polyurethane formulations, which are known for their biocompatibility and mechanical properties. This opens avenues for developing materials suitable for biomedical applications .
Case Studies
Several case studies have highlighted the practical applications of this compound in real-world scenarios:
Propriétés
Numéro CAS |
125836-70-6 |
|---|---|
Formule moléculaire |
C14H13NO2 |
Poids moléculaire |
227.26 g/mol |
Nom IUPAC |
2-[(1S)-1-isocyanatoethyl]-6-methoxynaphthalene |
InChI |
InChI=1S/C14H13NO2/c1-10(15-9-16)11-3-4-13-8-14(17-2)6-5-12(13)7-11/h3-8,10H,1-2H3/t10-/m0/s1 |
Clé InChI |
VUWNJESDDBBAAE-JTQLQIEISA-N |
SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)N=C=O |
SMILES isomérique |
C[C@@H](C1=CC2=C(C=C1)C=C(C=C2)OC)N=C=O |
SMILES canonique |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)N=C=O |
Key on ui other cas no. |
125836-70-6 |
Synonymes |
naproxen isocyanate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















